4-(9H-fluoren-2-ylsulfonyl)morpholine
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Overview
Description
4-(9H-fluoren-2-ylsulfonyl)morpholine is a chemical compound with the molecular formula C17H17NO3S and a molecular weight of 315.39 g/mol It is characterized by the presence of a morpholine ring attached to a fluorenyl sulfonyl group
Preparation Methods
The synthesis of 4-(9H-fluoren-2-ylsulfonyl)morpholine typically involves the reaction of fluorenyl sulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-(9H-fluoren-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Scientific Research Applications
4-(9H-fluoren-2-ylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(9H-fluoren-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the fluorenyl moiety can interact with hydrophobic regions of biomolecules, affecting their structure and function .
Comparison with Similar Compounds
4-(9H-fluoren-2-ylsulfonyl)morpholine can be compared with other sulfonyl-containing morpholine derivatives, such as:
4-(phenylsulfonyl)morpholine: This compound has a phenyl group instead of a fluorenyl group, which affects its chemical reactivity and biological activity.
4-(methylsulfonyl)morpholine: The presence of a methyl group instead of a fluorenyl group results in different physical and chemical properties.
4-(benzylsulfonyl)morpholine: The benzyl group provides different steric and electronic effects compared to the fluorenyl group.
Properties
IUPAC Name |
4-(9H-fluoren-2-ylsulfonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-22(20,18-7-9-21-10-8-18)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOKVBROWLQXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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